Sunset Yellow FCF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

50 to 100 mg/mL at 75 °F (NTP, 1992)

Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol

Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution

In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L)

Canonical SMILES

Food Science Research

Due to its widespread use in food products, Sunset Yellow FCF serves as a target compound in analytical methods development. Researchers design and validate techniques to detect and quantify Sunset Yellow FCF levels in various food and beverage samples. This ensures adherence to regulatory guidelines and consumer safety ().

Environmental Impact Studies

Sunset Yellow FCF, like other azo dyes, can break down into aromatic amines, some of which are potentially carcinogenic. Researchers investigate the presence and potential ecological effects of Sunset Yellow FCF in wastewater treatment processes and environmental samples ().

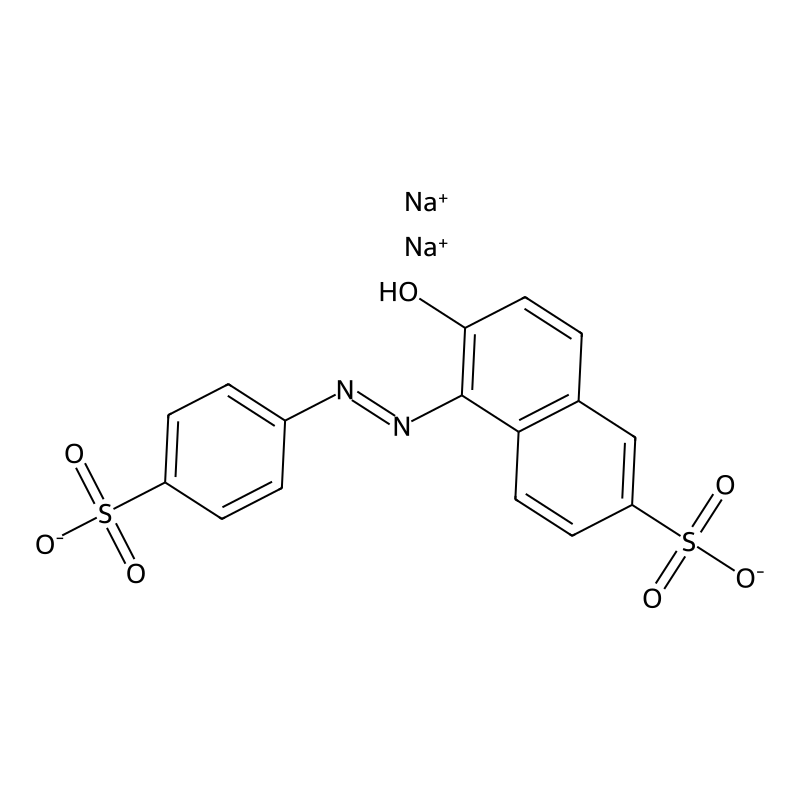

Sunset Yellow FCF, also known as FD&C Yellow No. 6 or E110, is a synthetic azo dye primarily used as a colorant in food, cosmetics, and pharmaceuticals. It appears as an orange to red powder or granules and is highly soluble in water, producing a yellow-orange solution at neutral pH and a red-brown hue in alkaline conditions. The chemical structure of Sunset Yellow FCF is principally the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid, with the molecular formula and a molecular weight of approximately 432.4 g/mol .

- Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an ADI of 0-4 mg/kg body weight for Sunset Yellow FCF []. This means a person can safely consume this amount of the dye per kilogram of body weight daily.

- Potential Concerns: Some studies have suggested a possible link between Sunset Yellow FCF and hyperactivity in children, although the evidence is inconclusive []. Further research is needed to definitively establish any adverse effects.

The synthesis of Sunset Yellow FCF involves a two-step process:

- Diazotization: The first step involves converting 4-aminobenzenesulfonic acid into its diazonium salt using hydrochloric acid and sodium nitrite or sulfuric acid and sodium nitrate.

- Coupling Reaction: In the second step, the diazonium salt is coupled with 6-hydroxynaphthalene-2-sulfonic acid under basic conditions to yield Sunset Yellow FCF . This method highlights the characteristic azo bond formation that defines many synthetic dyes.

Sunset Yellow FCF is widely utilized across various industries:

- Food Industry: It colors a range of products including candies, desserts, snack foods, sauces, and beverages.

- Cosmetics: Used in makeup products for coloring.

- Pharmaceuticals: Employed as a colorant in medications and dietary supplements .

Its stability against light and heat makes it suitable for applications requiring long-lasting color.

Research has indicated that Sunset Yellow FCF may interact with other food additives and components. Notably, studies have shown that its effects can be amplified when consumed alongside other artificial colors or preservatives, potentially leading to adverse behavioral effects in children . The "Southampton study" highlighted a possible link between certain food colorings, including Sunset Yellow FCF, and increased hyperactivity among children when consumed with sodium benzoate—a common preservative .

Sunset Yellow FCF belongs to the class of azo dyes and shares similarities with various other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tartrazine | Known as FD&C Yellow No. 5; used widely in foods | |

| Allura Red | Known as FD&C Red No. 40; used for red coloring | |

| Brilliant Blue | Known as FD&C Blue No. 1; used for blue coloring | |

| Carmoisine | Known as E122; used for red coloring |

Sunset Yellow FCF is unique due to its specific shade of yellow-orange and its distinct solubility properties compared to these similar compounds. Its use in conjunction with other dyes allows for a broader palette of colors in food products.

Molecular Structure and Formula

Sunset Yellow FCF consists principally of the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid together with subsidiary colouring matters and sodium chloride and/or sodium sulfate as the principal uncoloured components [7]. The compound possesses the molecular formula C₁₆H₁₀N₂Na₂O₇S₂ with a molecular weight of 452.36-452.38 grams per mole [1] [2] [7]. The Chemical Abstracts Service registry number for this compound is 2783-94-0 [1] [2] [3].

The structural framework of Sunset Yellow FCF features a characteristic azo chromophore (-N=N-) connecting two aromatic systems, specifically a sulfonated phenyl ring and a hydroxylated naphthalene ring system [8] [12]. The molecule contains two sulfonate groups (-SO₃⁻) that confer water solubility to the compound, with sodium cations (Na⁺) serving as counterions [3] [7]. The hydroxyl group positioned on the naphthalene ring at the 6-position plays a crucial role in the molecule's spectroscopic properties and forms intramolecular hydrogen bonds with the adjacent azo nitrogen [8] [12].

| Structural Component | Description | Position |

|---|---|---|

| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | - |

| Molecular Weight | 452.36-452.38 g/mol | - |

| Azo Chromophore | -N=N- linkage | Bridging aromatic systems |

| Sulfonate Groups | -SO₃⁻Na⁺ | Para position on phenyl ring, 2-position on naphthalene |

| Hydroxyl Group | -OH | 6-position on naphthalene ring |

| Aromatic Systems | Phenyl and naphthalene rings | Connected via azo bridge |

Physical Characteristics and Appearance

Sunset Yellow FCF presents as an orange-red powder or granules at room temperature [7] [15]. The compound exhibits a characteristic reddish-yellow to reddish-brown or orange-red coloration in its solid state [3]. The material demonstrates thermal stability up to approximately 300 degrees Celsius, at which point it decomposes without melting [1] [20]. The density of Sunset Yellow FCF has been determined to be 0.617 grams per cubic centimeter at 26 degrees Celsius [3] [15].

The crystalline structure of the compound manifests as crystalline powder or crystal formations [20] [28]. Under microscopic examination, the material displays light yellow to brown to dark red powder characteristics depending on particle size and aggregation state [28]. The compound maintains its structural integrity under normal storage conditions when kept at room temperature in cool and dark environments [28].

| Physical Property | Value | Temperature/Conditions |

|---|---|---|

| Appearance | Orange-red powder or granules | Room temperature |

| Color Range | Light yellow to dark red | Variable particle size |

| Density | 0.617 g/cm³ | 26°C |

| Melting Point | >300°C (decomposes) | Atmospheric pressure |

| Physical State | Solid crystalline | 20°C |

| Thermal Stability | Stable to 300°C | Before decomposition |

Spectroscopic Properties

pH-Dependent Absorption Characteristics

Sunset Yellow FCF exhibits pronounced pH-dependent spectroscopic behavior that significantly affects its absorption characteristics [1] [4] [5]. The compound demonstrates a maximum absorption wavelength at approximately 480 nanometers when measured at pH 1, while at pH 13, the maximum absorption shifts to 443 nanometers [1] [4] [5]. This bathochromic shift of approximately 37 nanometers reflects the ionization state changes of the hydroxyl and sulfonate groups under different pH conditions [1].

The extinction coefficient of Sunset Yellow FCF in aqueous solution reaches values of at least 20,000 at wavelengths between 479-485 nanometers, indicating strong light absorption capability [15] [29]. In neutral or acidic aqueous solutions, Sunset Yellow FCF displays a characteristic yellow-orange coloration, whereas basic solutions exhibit a red-brown appearance [7]. When dissolved in concentrated sulfuric acid, the compound yields an orange solution that transforms to yellow upon dilution with water [7].

The compound maintains excellent color stability within the pH range of 3-8, showing no appreciable color change within this range [2]. The pH-dependent absorption behavior demonstrates the compound's utility as a pH-sensitive chromophore and its stability under various solution conditions encountered in practical applications [1] [4].

| pH Condition | Maximum Absorption (nm) | Solution Color | Stability |

|---|---|---|---|

| pH 1 (Acidic) | 480 | Yellow-orange | Stable |

| pH 3-8 (Neutral) | 479-485 | Yellow-orange | Excellent |

| pH 13 (Basic) | 443 | Red-brown | Stable |

| Concentrated H₂SO₄ | - | Orange→Yellow | Upon dilution |

FTIR Spectral Analysis

Fourier Transform Infrared spectroscopy analysis of Sunset Yellow FCF reveals characteristic vibrational modes that provide detailed information about the molecular structure and bonding interactions [6] [8] [12]. The azo stretching frequencies appear at lower wavenumbers than typically expected due to extensive conjugation and π-electron delocalization throughout the aromatic systems [8] [12]. This conjugation effect results from the extended π-electron system spanning both aromatic rings connected through the azo bridge [8].

The hydroxyl group vibrations in the FTIR spectrum display characteristic features associated with intramolecular hydrogen bonding [8] [12]. These hydroxyl vibrations appear as broadened peaks due to the strong hydrogen bond formation between the hydroxyl hydrogen and the nitrogen atom of the azo group [8] [12]. The spectral analysis confirms the presence of this intramolecular hydrogen bonding interaction, which contributes to the molecular stability and optical properties [8].

Aromatic ring vibrations corresponding to both benzene and naphthalene ring systems are clearly observed in the FTIR spectrum [8] [12]. The assignments of these vibrational modes have been validated through density functional theory calculations, showing excellent agreement between experimental and theoretical wavenumbers [8] [12]. The sulfonate group vibrations appear as strong absorption bands, confirming the presence of these hydrophilic substituents [6].

| Vibrational Mode | Frequency Range | Characteristics | Assignment |

|---|---|---|---|

| Azo Stretching | Lowered frequency | Due to conjugation | -N=N- bridge |

| Hydroxyl Vibrations | Broadened peaks | Intramolecular H-bonding | -OH group |

| Aromatic C=C | Multiple bands | Ring vibrations | Benzene/naphthalene |

| Sulfonate | Strong absorption | Hydrophilic groups | -SO₃⁻ stretching |

Quantum Chemical Computational Analysis

Intramolecular Charge Transfer

Quantum chemical calculations performed using density functional theory with the B3LYP functional and 6-31G(d) basis set, supplemented with LANL2DZ basis sets, provide clear evidence for intramolecular charge transfer phenomena in Sunset Yellow FCF [8] [12]. The optimized molecular structure obtained from these calculations demonstrates that the molecule exhibits significant charge redistribution between the electron-donating hydroxyl group and the electron-accepting azo-sulfonate system [8] [12].

The intramolecular charge transfer character enhances the optical nonlinearity of the molecule, contributing to its effectiveness as a chromophore [8] [12]. This charge transfer occurs primarily from the hydroxylated naphthalene ring system toward the sulfonated phenyl ring through the conjugated azo bridge [8]. The computational analysis reveals that this charge redistribution is facilitated by the extensive π-electron delocalization throughout the molecular framework [8] [12].

The first hyperpolarizability of Sunset Yellow FCF has been computed, indicating the compound's potential for nonlinear optical applications [8] [12]. The calculated values demonstrate that the intramolecular charge transfer character significantly contributes to the second-order nonlinear optical response of the molecule [8]. These computational findings provide insight into the electronic structure and optical behavior of the compound at the molecular level [8] [12].

| Computational Parameter | Method/Basis Set | Result | Significance |

|---|---|---|---|

| Electronic Structure | B3LYP/6-31G(d) | ICT confirmed | Charge redistribution |

| Molecular Geometry | DFT optimization | Planar conjugated | Extended π-system |

| Hyperpolarizability | Quantum calculation | Computed values | Nonlinear optics |

| Charge Distribution | Population analysis | Donor-acceptor | Enhanced chromophore |

Hydrogen Bonding Phenomena

Natural Bond Orbital analysis confirms the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom of the azo group [8] [12]. This hydrogen bonding interaction plays a crucial role in stabilizing the molecular conformation and contributes to the spectroscopic properties of Sunset Yellow FCF [8] [12]. The computational analysis provides quantitative evidence for the strength and directionality of this hydrogen bonding interaction [8].

The hydrogen bonding phenomenon significantly affects the vibrational frequencies observed in the FTIR spectrum, particularly the hydroxyl stretching modes [8] [12]. The formation of this intramolecular hydrogen bond results in a red-shift of the hydroxyl stretching frequency and broadening of the absorption band [8]. The computational results support the experimental observations of modified hydroxyl vibrations in the infrared spectrum [8] [12].

The hydrogen bonding interaction contributes to the overall molecular stability and influences the electronic properties of the chromophore [8] [12]. The bond orbital analysis reveals that this hydrogen bonding interaction involves significant orbital overlap between the hydroxyl hydrogen and the azo nitrogen lone pair [8]. This interaction helps maintain the planar conformation of the molecule, which is essential for optimal π-electron delocalization and optical properties [8] [12].

| Hydrogen Bonding Parameter | Computational Evidence | Effect on Properties |

|---|---|---|

| Bond Formation | OH···N=N interaction | Molecular stabilization |

| Orbital Analysis | NBO confirmation | Strong H-bond character |

| Vibrational Impact | FTIR frequency shift | Broadened OH bands |

| Conformational Effect | Planar structure | Enhanced conjugation |

| Electronic Influence | Charge redistribution | Modified optical properties |

Solubility Properties and Solution Behavior

Sunset Yellow FCF demonstrates excellent water solubility with a solubility of 19.0 grams per 100 milliliters of water at 25 degrees Celsius [3] [28]. The high water solubility results from the presence of two sulfonate groups that provide strong ionic interactions with water molecules [3] [17]. In glycerol, the compound exhibits even higher solubility at 20.0 grams per 100 milliliters, while in propylene glycol, the solubility decreases to 2.2 grams per 100 milliliters [3].

The compound shows limited solubility in ethanol, being classified as sparingly soluble in this organic solvent [7] [17]. This solubility pattern reflects the predominantly hydrophilic character of the molecule due to the ionic sulfonate groups and the hydroxyl substituent [3] [17]. The compound is completely insoluble in oils and other nonpolar solvents, confirming its hydrophilic nature [17].

Solution behavior studies reveal that Sunset Yellow FCF maintains stability in aqueous systems across a wide pH range [2] [7]. The compound exhibits good thermal stability in solution and shows resistance to oxidation under normal conditions [2]. The high extinction coefficient and excellent solubility properties make Sunset Yellow FCF particularly suitable for applications requiring intense coloration in aqueous systems [15] [29].

| Solvent System | Solubility (g/100 mL) | Temperature (°C) | Solubility Classification |

|---|---|---|---|

| Water | 19.0 | 25 | Highly soluble |

| Glycerol | 20.0 | 25 | Highly soluble |

| Propylene Glycol | 2.2 | 25 | Moderately soluble |

| Ethanol | - | 25 | Sparingly soluble |

| Oils | 0 | 25 | Insoluble |

Industrial Synthesis Pathways

Diazotization of 4-Aminobenzenesulfonic Acid

The industrial synthesis of Sunset Yellow FCF begins with the critical diazotization of 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid [1] [2]. This primary aromatic amine serves as the diazo component in the subsequent azo coupling reaction that forms the characteristic chromophore of the colorant [3] [4].

The diazotization mechanism involves the initial formation of nitrous acid from sodium nitrite in the presence of hydrochloric acid [2] [5]. Under strongly acidic conditions, nitrous acid undergoes protonation and dehydration to generate the electrophilic nitrosonium ion (NO+), which serves as the key reactive species [6]. The reaction proceeds through a multi-step mechanism where the nitrosonium ion attacks the amino nitrogen of sulfanilic acid, followed by proton transfers and reorganization of the bonding framework to ultimately form the diazonium salt [6].

Temperature control represents the most critical parameter in industrial diazotization processes [1] [7]. The reaction must be maintained at 0-5°C to prevent decomposition of the thermally unstable diazonium salt [5] [7]. Industrial facilities employ sophisticated cooling systems and temperature monitoring to ensure consistent product quality [1]. The strongly acidic medium, typically maintained at pH values below 2 using concentrated hydrochloric acid, facilitates complete conversion of the starting amine while preventing undesirable side reactions [7].

The stoichiometry of the diazotization requires careful control of sodium nitrite concentration, typically maintained at 1-3% by weight [1] [7]. Excess nitrite should be avoided as it can destabilize the diazonium salt, while insufficient quantities result in incomplete conversion [7]. Industrial processes commonly employ sulphamic acid to destroy excess nitrite after the reaction completion, converting it to harmless nitrogen gas and sulfuric acid [7].

Coupling Reactions with Naphthalene Derivatives

The coupling reaction between the freshly prepared diazonium salt and 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer acid) represents the second critical step in Sunset Yellow FCF synthesis [1] [4] [8]. This electrophilic aromatic substitution reaction occurs under alkaline conditions, typically at pH 8-9, which activates the naphthalene ring system toward electrophilic attack [1] [7].

The coupling component, 6-hydroxy-2-naphthalenesulfonic acid, undergoes substitution predominantly at the 1-position of the naphthalene ring due to the activating effect of the hydroxyl group [9] [10]. Industrial processes dissolve the sodium salt of Schaeffer acid in heated water (75-80°C) to ensure complete dissolution before cooling to the coupling temperature of 10-15°C [1].

The reaction mechanism involves the electrophilic attack of the diazonium ion on the activated naphthalene system, forming a sigma complex intermediate that subsequently eliminates a proton to restore aromaticity [6] [11]. The resulting azo compound contains the characteristic nitrogen-nitrogen double bond that provides the intense orange-yellow coloration [12] [6].

Temperature control during coupling proves equally important as during diazotization [1]. Elevated temperatures can lead to diazonium salt decomposition, while excessively low temperatures reduce reaction rates and may cause incomplete conversion [7]. Industrial reactors maintain precise temperature control using jacketed vessels with circulating coolant systems [1].

The reaction typically requires several hours for completion, with continuous monitoring to ensure optimal yield [1]. Industrial processes employ spectrophotometric analysis to track the reaction progress, measuring the development of the characteristic absorption at approximately 482 nm [13] [14].

Laboratory-Scale Synthesis Methodologies

Laboratory synthesis of Sunset Yellow FCF follows the same fundamental chemical principles as industrial production but employs smaller scale equipment and simplified procedures [15]. The typical laboratory procedure begins with dissolving 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water at 60-65°C [15]. Complete dissolution is essential to ensure uniform reaction conditions and prevent localized concentration effects that could lead to side reactions [15].

The solution is then cooled to 0-5°C using an ice-water bath before initiating diazotization [15]. Laboratory procedures typically employ 100 mg of sodium nitrite dissolved in 1 mL of water, which is added to the cooled sulfanilic acid solution [15]. Concentrated hydrochloric acid (0.5 mL) is then added dropwise with constant stirring to maintain the low temperature [15].

The diazotization is considered complete when the solution tests strongly acidic to Congo red indicator, typically requiring 3-6 minutes of stirring at the controlled temperature [1] [15]. Laboratory monitoring relies on visual indicators and pH measurements rather than the automated systems used in industrial settings [15].

For the coupling reaction, Schaeffer acid sodium salt is dissolved in approximately 20 times its mass of water at 75-80°C [1]. The solution is then cooled to 5-8°C and the pH adjusted to 8-9 using sodium carbonate [1]. The diazo solution is added slowly with vigorous stirring while maintaining temperature and pH control [1].

Product isolation in laboratory procedures involves heating the reaction mixture to 50-60°C and adding refined sodium chloride to precipitate the dye [1]. The crude product is collected by filtration and purified through recrystallization from hot water with pH adjustment to 6.5-7.0 using hydrochloric acid [1].

Laboratory yields typically range from 70-85% depending on the precision of temperature and pH control [15]. The smaller scale allows for more precise monitoring but may be more susceptible to heat transfer limitations and mixing inefficiencies compared to optimized industrial reactors [15].

Raw Materials and Intermediates

The production of Sunset Yellow FCF requires high-purity starting materials to ensure consistent product quality and minimize impurity formation [16] [17]. The primary raw materials include 4-aminobenzenesulfonic acid (sulfanilic acid), 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer acid), sodium nitrite, and hydrochloric acid [1] [18] [16].

Sulfanilic acid, with the chemical formula C6H7NO3S, must meet stringent purity requirements of at least 98% to minimize the formation of undesirable byproducts [18] [16]. Impurities in sulfanilic acid, particularly aniline residues, can lead to the formation of Sudan I during the manufacturing process [19] [16] [20]. This unauthorized colorant represents a significant quality concern due to its potential carcinogenicity [19] [20].

Schaeffer acid (C10H8O4S) serves as the coupling component and typically requires purity levels exceeding 99% [9] [21]. The sodium salt form is preferred for industrial use due to its enhanced water solubility [21] [22]. The compound is readily soluble in hot water but sparingly soluble in cold water, necessitating temperature control during dissolution [9].

Sodium nitrite functions as the diazotization reagent and is typically used in technical grade quality [7]. The compound must be stored under controlled conditions to prevent oxidation and moisture absorption that could affect its reactivity [7]. Hydrochloric acid is employed as the acidification agent, typically used in concentrated form (36%) to minimize water addition to the reaction system [1] [7].

Secondary materials include sodium carbonate for pH adjustment, sodium chloride for product precipitation, and sodium sulfate which may be present as an inorganic component in the final product [1] [17]. These materials are typically used in technical or refined grades depending on their specific application in the process [1].

Intermediate compounds formed during synthesis include the diazonium salt of sulfanilic acid, which represents a highly reactive and potentially explosive intermediate [6] [23]. This compound is never isolated but used immediately upon formation due to its instability [6]. The coupling reaction also generates intermediate sigma complexes that rapidly eliminate protons to form the final azo product [6].

Quality Control in Manufacturing

Quality control in Sunset Yellow FCF manufacturing encompasses multiple analytical techniques to ensure compliance with international specifications [17] [14]. The Food and Agriculture Organization and World Health Organization Joint Expert Committee on Food Additives (JECFA) has established comprehensive specifications that serve as the global standard for food-grade colorants [17].

The primary quality parameter is the total colouring matters content, which must be not less than 85% according to JECFA specifications [17]. Industrial manufacturers often maintain higher standards, typically requiring 88-94% total colouring matters [24] [25]. This parameter is determined through spectrophotometry at 485 nm in aqueous solution at pH 7, as specified in international protocols [17] [14].

An alternative method employs titration with titanium chloride to determine the total colouring matters content [17] [14]. This titrimetric approach provides independent verification of spectrophotometric results and is particularly useful for quality assurance purposes [14].

Water content determination is performed through loss on drying at 135°C, with specifications requiring not more than 15% volatile matter together with chloride and sulfate calculated as sodium salts [17]. Industrial specifications are often more stringent, typically limiting volatile matter to 10% maximum [24].

Water-insoluble matter must not exceed 0.2% according to international specifications [17]. This parameter is determined gravimetrically after filtration of an aqueous solution under standardized conditions [17]. Excessive insoluble matter indicates incomplete reaction or impurity formation during synthesis [17].

Heavy metal contamination is monitored through atomic absorption spectroscopy (AAS) or inductively coupled plasma techniques (ICP-AES/ICP-MS) [17]. Lead content must not exceed 2 mg/kg, while arsenic and mercury are typically limited to 3 mg/kg and 1 mg/kg respectively [17] [26].

Subsidiary colouring matter content, representing structurally related impurities formed during synthesis, must not exceed 5% of the total product [17]. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) or mass spectrometry (HPLC-MS) is employed for the identification and quantification of these compounds [27] [28] [29].

Subsidiary Colorants and Manufacturing Impurities

The synthesis of Sunset Yellow FCF inevitably produces subsidiary colorants and manufacturing impurities that must be carefully controlled to ensure product safety and quality [27] [28] [29]. These compounds arise from side reactions, incomplete conversions, and impurities present in starting materials [27] [20].

The most significant subsidiary colorant is the trisodium salt of 2-hydroxy-1-(4-sulfonatophenylazo)-2,7-naphthalenesulfonic acid, which may be present up to 2% in the final product [17]. This compound forms through alternative coupling patterns during the azo formation reaction [17].

Sudan I represents a critical manufacturing impurity that has received substantial regulatory attention due to its potential carcinogenicity [19] [20]. This compound forms when aniline impurities present in technical sulfanilic acid undergo diazotization and couple with 2-naphthol or related naphthalene derivatives [19]. Historical studies have detected Sudan I levels ranging from 0.3 to 1.9 μg/g in products manufactured between 1970 and 1996, while products manufactured after 2005 typically show levels below detection limits [19].

Benzidine and its derivatives constitute another class of important impurities [30] [31]. Free and bound benzidine levels typically range from less than 5 to 270 ng/g in commercial Sunset Yellow FCF products [31]. These non-sulfonated aromatic amines are of concern due to their potential carcinogenic properties [30].

Aniline derivatives, formed through various degradation pathways, are commonly detected at levels ranging from 0.2 to 188 μg/g [31]. These compounds can arise from the reduction of azo bonds or from impurities in starting materials [31].

Structural isomers such as 6-hydroxy-5-phenylazo-2-naphthalenesulfonic acid (SS-AN) and 4-(2-hydroxy-1-naphthylazo)benzenesulfonic acid (2N-SA) are frequently detected at levels of 0.01-0.1% [27]. These compounds have identical molecular weights but different structural arrangements, requiring mass spectrometric fragmentation patterns for differentiation [27].

Unreacted starting materials, including free sulfanilic acid and Schaeffer acid, may be present in trace amounts depending on reaction efficiency [27]. Modern analytical methods using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization enable detection limits as low as 0.01% for these impurities [27].

The control of manufacturing impurities has improved significantly with advances in analytical methodology and process optimization [19] [29]. Current manufacturing practices employ multiple purification steps, including recrystallization and selective precipitation, to minimize impurity levels [1] [16]. Quality assurance programs now routinely monitor for specific impurities using validated analytical methods based on HPLC-UV and LC-MS/MS techniques [29] [14].

Advanced analytical approaches have been developed for comprehensive impurity profiling [32] [33]. Ultra-fast liquid chromatography coupled with time-of-flight mass spectrometry (UFLC-TOF/MS) enables rapid identification and quantification of multiple impurities in a single analytical run [32]. These methods provide accurate mass measurements with errors typically less than 10 ppm, enabling confident structural assignments [32].

Physical Description

Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992)

NKRA; Liquid

Orange-red powder or granules

Red-orange crystals or red powder; [CAMEO]

Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline]

Color/Form

Orange powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Decomposes without melting; decomposition begins at 390 °C.

Melting Point

Decomposes without melting when heated to 390 °C

UNII

Vapor Pressure

Absorption Distribution and Excretion

... A trace to 1.5 percent of unchanged monomeric dyes was excreted in urine and bile during the first 24 hr after dosing. No unchanged dye was absorbed after administration of the polymeric derivatives. In animals dosed with sunset yellow and its polymer derivative, absorption of the azo-bound cleavage product 1-amino-2-naphthol-6-sulphonic acid was 8.5 and 6.9 percent, respectively, while absorption of the cleavage product sulphanilic acid was 37.4 and 0 percent, respectively. ...

In 5 animals dosed with 14C-sunset yellow (2.7 mg, 4.62 uCi) after 96 hours urinary excretion of radioactivity was 8.5 +/- 3.4% of the dose. The 24 hours urine collection from the sunset yellow rats contained 40% of the molar equivalents of sulfanilic acid. Intact dye in the 24 hours urine represented 1-2% of the dose. Peak fecal excretion occurred during the first 24 hours. The recovery of radioactivity was 94.5 +/- 5.7%. Total recovery of radioactivity was 103 +/- 3.3%.

Fourteen rats were dosed with sunset yellow within the range of 2-25 mg and within 72 hours excreted 0.3 and 1.5% of the administered dye in urine and bile respectively and 37% of the sulfanilic acid equivalents in the urine.

Metabolism Metabolites

Sunset yellow FCF is easily reduced in vitro by bacteria present in intestine and cecum of rats. It binds with serum proteins.

The anaerobic reduction of 4... sulfonated azo dyes, amaranth, sunset yellow, new coccine and tartrazine, has been studied by incubating bacterial suspensions isolated from human feces and from the intestinal contents of rats with 50 um concentrations of the dyes in phosphate buffer pH 4 /with/ nitrogen as the gaseous phase. Human fecal flora from 5 male volunteers reduced the 4 dyes at mean rates of 38.4, 25.1, 18.2 and 6.5 nmol/mg/protein/hr, respectively. For each dye, there was little difference in the reduction rates effected by the bacterial suspensions from the different individuals in spite of considerable divergence in age, daily diets and living circumstances. ...The rates of amaranth and sunset yellow reduction by rat gut flora were 4-5 times higher than those by human fecal flora, but there was no significant difference between the two types of bacterial suspension in the reduction rates for new coccine and tartrazine. ...

When rabbits were fed 0.5 g/kg bw of the color, the following metabolites could be identified in 48 hours urine: sunset yellow (2%), sulfanilic acid (54%), p-acetamido benzene-sulfonic acid (23%), 1-amino-2-naphthol-6-sulfonic acid (55% in 24 hours). ... The metabolites in the urine were predominantly products resulting from the reductive fission of the azolinkage. The liver enzyme that reduces azolinkages plays little part in metabolism. Reduction of the color by the intestinal bacteria is therefore the most probable way to aromatic amines and aminosulfonic acids; these are then partly absorbed by the intestinal tract.

The sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SS-AN), which is a subsidiary color present in Food Yellow No. 5 [Sunset Yellow FCF, disodium salt of 6-hydroxy-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid], was orally administered to Sprague-Dawley rats. Metabolite A, metabolite B, and unaltered SS-AN were detected as colored metabolites in the rat urine. Analysis of the chemical structures showed that metabolite A (major peak) was 6-hydroxy-5-(4-sulfooxyphenylazo)-2-naphthalenesulfonic acid, the sulfuric acid conjugate of SS-AN, and metabolite B (minor peak) was 6-hydroxy-5-(4-hydroxyphenylazo)-2-naphthalenesulfonic acid (SS-PAP), which is a derivative of metabolite A without the sulfuric acid. ...The orally administered SS-AN had been metabolized to the colorless metabolites (p-aminophenol 45.3%, o-aminophenol 9.4%, aniline 0.4%) in the 24-hr urine samples. Analysis of the colored metabolites... indicated the presence of metabolite A (0.29%), SS-PAP (0.01%), and SS-AN (0.02%) were detected in the 24-hr urine samples. Approximately 56% of SS-AN was excreted into the urine and the rest is probably excreted into feces.

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Fragrance Ingredients

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

Coupling of diazotized sulfanilic acid with 2-naphthol-6-sulfonic acid.

Sulphanilic acid + Schaeffer's acid (diazotisation/azo coupling)

SELF-CONDENSATION OF 5-NITRO-O-TOLUENESULFONIC ACID IN AQUEOUS SODIUM HYDROXIDE

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Synthetic Dye and Pigment Manufacturing

Paper Manufacturing

Synthetic Dye and Pigment Manufacturing

C.I. Direct Yellow 11: ACTIVE

2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2): ACTIVE

The color additive FD&C Yellow No. 6 is principally the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2- naphthalenesulfonic acid (CAS Reg. No. 2783-94-0). The trisodium salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid (CAS Reg. No. 50880-65-4) may be added in small amounts.

Specifications for... foods, drugs or cosmetics require that product contain minimum of 85% pure compound. Specifications... are also given by British Standards Institution... must contain minimum of 85% pure color; FAO/WHO standard requires same minimum. When used as color reference standard... must contain 99.9% pure color.

Added to certified food colorant list in 1929

Analytic Laboratory Methods

AOAC Method 972.30: Intermediates in FD&C Yellow No. 6; Spectrophotometric Method.

AOAC Method 980.24: Sulfanilic Acid, Schaeffer's Salt, 4,4'-(Diazoamino)-dibenzene-sulfonic Acid, and 6,6'-Oxybis(2-Naphthalene Sulfonic Acid) in FD&C Yellow No. 6; Liquid Chromatographic Method.